

Chemical structure and properties of 4-Methyl-2,6-naphthyridine

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Compound of Interest

Compound Name: 4-Methyl-2,6-naphthyridine

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An In-depth Technical Guide to 4-Methyl-2,6-naphthyridine

Introduction

4-Methyl-2,6-naphthyridine is a heterocyclic aromatic compound belonging to the naphthyridine family, a class of compounds characterized by a molecular structure consisting of two fused pyridine rings. This particular isomer, with a methyl group at the 4-position of the 2,6-naphthyridine core, is a naturally occurring alkaloid. It was first isolated from the plant *Antirrhinum majus*[1]. The naphthyridine scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of **4-Methyl-2,6-naphthyridine**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of **4-Methyl-2,6-naphthyridine** is depicted below. The molecule consists of two fused pyridine rings with nitrogen atoms at positions 2 and 6, and a methyl group substituted at the 4-position.

Molecular Formula: C₉H₈N₂ Molecular Weight: 144.17 g/mol IUPAC Name: **4-methyl-2,6-naphthyridine** CAS Number: 23687-33-4

Physicochemical Properties

A summary of the available quantitative physicochemical data for **4-Methyl-2,6-naphthyridine** is presented in Table 1. Data for the parent compound, 2,6-naphthyridine, is included for comparison where specific data for the methyl derivative is unavailable.

Property	4-Methyl-2,6-naphthyridine	2,6-Naphthyridine (Parent Compound)	Source
Melting Point (°C)	94.5 - 95.5	114 - 115	[4]
Boiling Point (°C)	Data not available	286.5 (at 760 mmHg)	[5]
Solubility	Soluble in hexane	Data not available	[5]
pKa	Data not available	Data not available	

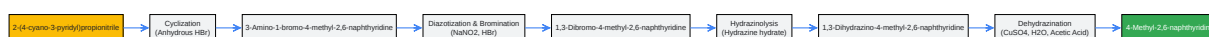
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methyl-2,6-naphthyridine**. A summary of the available spectroscopic data is provided in Table 2.

Spectrum Type	Key Features	Source
UV-Visible	Similar in band shapes and intensities to 2,6-naphthyridine.	[5]
Infrared (IR)	Data available in the literature, but specific peak assignments are not detailed in the provided search results.	[5]
¹ H NMR	Singlets at δ 9.46 (H-5), 9.13 (H-1), and 8.48 (H-3) ppm. The methyl group protons appear as a singlet.	[6]
¹³ C NMR	Data not explicitly available in the search results.	
Mass Spectrometry	Data not explicitly available in the search results.	

Synthesis

A detailed experimental procedure for the synthesis of **4-Methyl-2,6-naphthyridine** has been reported[4][5][6]. The synthesis involves a multi-step process starting from 2-(4-cyano-3-pyridyl)propionitrile. A generalized workflow for this synthesis is depicted in the following diagram.



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Synthesis of **4-Methyl-2,6-naphthyridine**.

Experimental Protocol: Synthesis of 4-Methyl-2,6-naphthyridine

The following protocol is a detailed methodology for the key steps in the synthesis of **4-Methyl-2,6-naphthyridine**, adapted from the literature[6].

Step 1: Synthesis of 3-Amino-1-bromo-**4-methyl-2,6-naphthyridine**

- 2-(4-cyano-3-pyridyl)propionitrile is treated with anhydrous hydrogen bromide in a suitable solvent to induce cyclization, yielding 3-amino-1-bromo-**4-methyl-2,6-naphthyridine**.

Step 2: Synthesis of 1,3-Dibromo-**4-methyl-2,6-naphthyridine**

- 3-Amino-1-bromo-**4-methyl-2,6-naphthyridine** (6.40 mmoles) is dissolved in 48% fuming hydrobromic acid (25 ml).
- Solid sodium nitrite (1.0 mmoles) is added in small portions over 15 minutes with constant stirring at -40 to -20°C.
- The mixture is stirred for 30 minutes at 0°C and then left overnight at room temperature.
- The reaction mixture is poured onto crushed ice (400 g), made alkaline with 20% sodium hydroxide solution, and extracted with chloroform (3 x 200 ml).
- The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.

Step 3: Synthesis of 1,3-Dihydrazino-**4-methyl-2,6-naphthyridine**

- 1,3-Dibromo-**4-methyl-2,6-naphthyridine** (7.80 mmoles) is dissolved in dioxane (20 ml).
- 85% hydrazine hydrate (30 ml) is added dropwise.
- The mixture is heated at 125°C for 15 minutes in a microwave oven and then cooled to room temperature.
- The resulting yellow precipitate is filtered and washed with a small amount of water to give the product.

Step 4: Synthesis of **4-Methyl-2,6-naphthyridine**

- 1,3-Dihydrazino-**4-methyl-2,6-naphthyridine** (4.90 mmoles) is dissolved in a mixture of acetic acid (15 ml) and water (30 ml).
- This solution is slowly poured into a hot (100°C) 10% copper sulfate solution (100 ml).
- The resulting mixture is boiled for 15 minutes, then made alkaline with 20% sodium hydroxide solution.
- The product is extracted with chloroform (3 x 200 ml).
- The combined chloroform extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product, **4-Methyl-2,6-naphthyridine**, as a pale yellow solid[6].

Biological Activity and Signaling Pathways

While specific biological studies on **4-Methyl-2,6-naphthyridine** are limited in the available literature, the broader class of naphthyridine derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. These activities provide a basis for potential areas of investigation for **4-Methyl-2,6-naphthyridine**.

Potential Therapeutic Areas

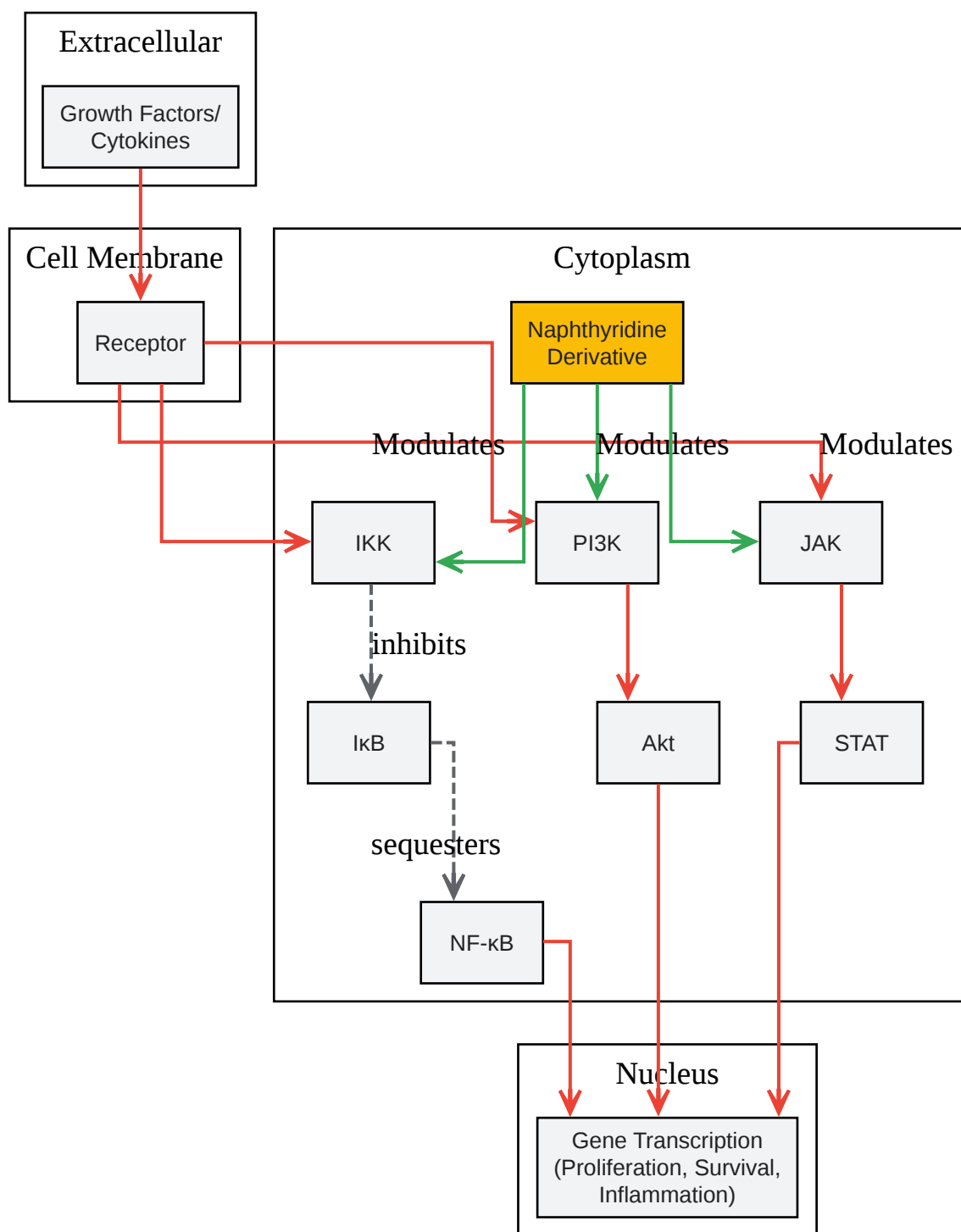
- **Anticancer Activity:** Naphthyridine derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including cervical cancer, leukemia, and prostate cancer[7]. The proposed mechanisms of action include the inhibition of topoisomerase II and antimetabolic effects[7].
- **Antimicrobial Activity:** Many naphthyridine derivatives exhibit significant antibacterial and antifungal properties[2][3].
- **Anti-inflammatory Activity:** Certain naphthyridine compounds have been shown to possess anti-inflammatory properties[1].
- **Central Nervous System (CNS) Activity:** Some naturally occurring naphthyridine alkaloids have been reported to have effects on the central nervous system[1].

Potential Signaling Pathway Interactions

The biological effects of naphthyridine derivatives are often mediated through their interaction with key cellular signaling pathways. While direct evidence for **4-Methyl-2,6-naphthyridine** is not available, related compounds have been shown to modulate the following pathways:

- **PI3K/Akt Signaling Pathway:** This pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer. Some anticancer compounds exert their effects by modulating the PI3K/Akt pathway.
- **NF- κ B Signaling Pathway:** The NF- κ B pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
- **JAK/STAT Signaling Pathway:** This pathway is involved in immunity, cell proliferation, and apoptosis. Dysregulation of JAK/STAT signaling is implicated in various diseases, including cancers and autoimmune disorders.

The potential interplay of a naphthyridine compound with these key signaling pathways is illustrated in the diagram below.



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Potential modulation of key signaling pathways by naphthyridine derivatives.

Conclusion

4-Methyl-2,6-naphthyridine is a naturally occurring heterocyclic compound with a well-defined chemical structure and a reported synthetic route. While specific quantitative data on some of its physicochemical properties and its direct biological activities are not extensively documented, the broader class of naphthyridines demonstrates significant potential in medicinal chemistry. The established anticancer, antimicrobial, and anti-inflammatory activities of related compounds suggest that **4-Methyl-2,6-naphthyridine** is a valuable candidate for further investigation. Future research should focus on obtaining a complete set of physicochemical and spectroscopic data, as well as conducting detailed in vitro and in vivo studies to elucidate its specific biological targets and mechanisms of action, particularly its effects on key signaling pathways. This will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

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